

# side effects and contraindications of Entonox in research subjects

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## **Technical Support Center: Entonox in Research**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and contraindications of **Entonox** (a 50:50 mix of nitrous oxide and oxygen) when used in research subjects.

## Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed in research subjects administered **Entonox**?

A1: The most frequently reported side effects are transient and mild in nature. These include dizziness, light-headedness, nausea, vomiting, drowsiness, and a tingling sensation, typically in the fingers.[1][2] In a study on painless labor, reported side effects included drowsiness, dry mouth, dizziness, nausea, and numbness of the tongue.[3]

Q2: Are there any serious or long-term side effects to be aware of?

A2: Prolonged or frequent use of **Entonox**, generally beyond a total of 24 hours or more often than every 4 days, can lead to more severe adverse effects.[4] The most significant of these is the inactivation of vitamin B12, which can result in megaloblastic anemia, myeloneuropathy, and subacute combined degeneration of the spinal cord.[4][5] Diffusion hypoxia, a rapid drop in alveolar oxygen concentration upon cessation of **Entonox**, can occur but is preventable with post-procedure oxygen administration.[6]

## Troubleshooting & Optimization





Q3: What are the absolute contraindications for using **Entonox** in a research study?

A3: **Entonox** is contraindicated in conditions where gas is entrapped within the body, as nitrous oxide can expand these spaces, leading to serious complications.[4][7] Absolute contraindications include:

- Pneumothorax (collapsed lung)[4][7]
- Air embolism[4]
- Severe bullous emphysema[4]
- Gross abdominal distension or bowel obstruction[4][7]
- Recent intraocular gas injection (e.g., SF6, C3F8)[4]
- Recent diving (risk of decompression sickness)[8]
- Severe head trauma with impaired consciousness[9]
- Patients with known vitamin B12 deficiency or pernicious anemia.[10]

Q4: What are the relative contraindications or precautions to consider?

A4: Caution should be exercised in subjects with:

- Mild to moderate cardiac dysfunction.[11]
- Chronic Obstructive Pulmonary Disease (COPD) due to the high oxygen concentration.
- Facial trauma that may interfere with mask application.[11]
- Concurrent use of other central nervous system depressants, such as opioids or benzodiazepines, which can increase sedation and respiratory depression.[4][8]

Q5: How can we minimize the risk of side effects in our research subjects?

A5: To minimize risks, ensure subjects self-administer the **Entonox** via a demand valve system.[9] This allows the subject to control their own dose; if they become too drowsy, they



will be unable to hold the mask or mouthpiece, thus preventing overdose.[9] Administering 100% oxygen for a few minutes after the procedure can prevent diffusion hypoxia.[6] Adhering to the guidelines on duration and frequency of use is crucial to prevent vitamin B12 inactivation. [4] Ensure the research space is well-ventilated to avoid occupational exposure for the research team.[12]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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| Issue Encountered   | Possible Cause  | Recommended Action  |
|---|---|---|
| Subject reports feeling dizzy or light-headed.                          | Common side effect of nitrous oxide.  | Reassure the subject that this is a common and transient effect. Encourage them to breathe slowly and deeply. If it becomes distressing, instruct them to temporarily remove the mask/mouthpiece.[2]  |
| Subject feels nauseous or vomits.                                       | Common side effect.   | Discontinue Entonox administration until the feeling subsides. Ensure the subject is in a comfortable position to prevent aspiration if vomiting occurs. Consider pre-treatment with an anti-emetic in future subjects if this is a recurring issue in your protocol.[6]      |
| Subject becomes excessively drowsy or difficult to rouse.               | Over-sedation, possibly potentiated by other medications.                                   | Immediately remove the Entonox mask/mouthpiece. The effects of Entonox are rapid-offset. Assess the subject's airway, breathing, and circulation. If necessary, provide supplemental oxygen and be prepared for assisted ventilation. Review any concomitant medications.[12] |
| Subject experiences numbness or tingling that persists after the study. | Potential sign of vitamin B12 inactivation, especially with repeated or prolonged exposure. | This is a significant adverse event. The subject should be referred for immediate medical evaluation, including a neurological assessment and measurement of serum vitamin B12 and homocysteine levels. Further administration of   |



|  |                    | Entonox to this subject is contraindicated.[13]  |
|--|--------------------|--|
| Oxygen saturation drops after discontinuing Entonox. | Diffusion hypoxia. | Administer 100% oxygen via a non-rebreather mask for 3-5 minutes immediately following the cessation of Entonox.  Monitor oxygen saturation until it returns to baseline.[6] |

## **Quantitative Data on Side Effects**

Table 1: Incidence of Maternal Side Effects of Entonox During Labor

| Side Effect        | Incidence in Entonox Group |
|--------------------|----------------------------|
| Drowsiness         | 29% - 40%                  |
| Dry Mouth          | 25% - 31%                  |
| Dizziness/Headache | 14% - 23%                  |
| Nausea             | 5% - 8%                    |
| Vomiting           | 2% - 11%                   |

Source: Data compiled from studies on the use of **Entonox** for pain relief in labor.[9]

Table 2: Adverse Events in Pediatric Dental Patients Receiving Nitrous Oxide

| Adverse Event        | Incidence         |
|----------------------|-------------------|
| Nausea/Vomiting      | Most common event |
| Total Adverse Events | 0.7%              |

Source: A study of 7,554 pediatric dental patients receiving nitrous oxide.[14]

## **Experimental Protocols**



## Protocol for Assessing Neurobehavioral Effects of Entonox

Objective: To evaluate the acute effects of **Entonox** on psychomotor and cognitive function in research subjects.

#### Methodology:

- Baseline Assessment: Prior to Entonox administration, each subject will complete a battery
  of neurobehavioral tests. This should include tasks assessing:
  - Psychomotor Speed: Finger Tapping Test, Symbol-Digit Substitution Test.
  - Visuospatial Ability: Pattern Recognition Test.
  - Memory: Word List Learning and Recall.
  - Attention: Continuous Performance Test.
  - Mood: Profile of Mood States (POMS) questionnaire.

#### • Entonox Administration:

- Subjects will self-administer Entonox (50% N<sub>2</sub>O, 50% O<sub>2</sub>) via a demand valve with a
  mouthpiece or mask in a well-ventilated room.
- o Administration will be for a fixed duration as per the study design (e.g., 20 minutes).
- Neurobehavioral Assessment during Exposure: The same battery of neurobehavioral tests will be administered while the subject is inhaling Entonox.
- Post-Exposure Assessment:
  - Immediately following cessation of Entonox, subjects will receive 100% oxygen for 3-5 minutes to prevent diffusion hypoxia.
  - The neurobehavioral test battery will be repeated at set intervals post-exposure (e.g., 15, 30, and 60 minutes) to assess recovery of function.



 Data Analysis: Compare performance on each test across the three conditions (baseline, during exposure, and post-exposure) to determine the effects of Entonox and the time course of recovery.

## **Protocol for Monitoring and Reporting Adverse Events**

Objective: To systematically monitor, document, and report all adverse events associated with **Entonox** administration in a research setting.

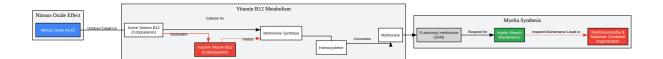
#### Methodology:

- Subject Training: Before the study, thoroughly explain the potential side effects of Entonox to the subject and instruct them to report any discomfort immediately.
- Baseline Monitoring: Record baseline vital signs, including heart rate, blood pressure, respiratory rate, and oxygen saturation (SpO<sub>2</sub>).
- Continuous Monitoring During Administration:
  - Continuously monitor SpO<sub>2</sub> using a pulse oximeter.
  - Assess respiratory rate and pattern every 5 minutes.
  - Maintain verbal contact with the subject to assess their level of consciousness and inquire about any side effects.
- Post-Administration Monitoring:
  - Continue to monitor vital signs every 5 minutes for the first 15 minutes after Entonox cessation, and then every 15 minutes until they return to baseline.
  - Administer 100% oxygen for 3-5 minutes immediately after stopping Entonox.
- Adverse Event Documentation:
  - Use a standardized form to record any reported or observed adverse events. The form should include:



- Description of the event.
- Time of onset and duration.
- Severity (mild, moderate, severe).
- Action taken.
- Outcome.
- Specifically query for common side effects (dizziness, nausea, etc.) at the end of the session.
- Reporting: All adverse events, regardless of severity, should be documented in the study records. Serious adverse events must be reported to the Institutional Review Board (IRB) or ethics committee and any other relevant regulatory bodies according to institutional and national guidelines.

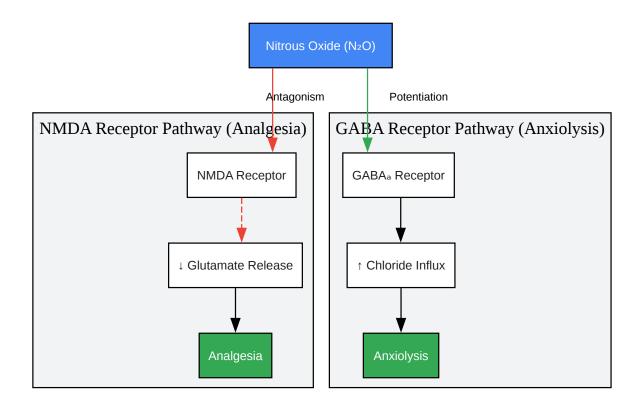
## **Visualizations**



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Caption: Inactivation of Vitamin B12 by Nitrous Oxide.





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Caption: Primary Signaling Pathways of Nitrous Oxide.

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